molecular formula C24H22F3N5O2 B6514797 ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate CAS No. 892302-43-1

ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate

Cat. No.: B6514797
CAS No.: 892302-43-1
M. Wt: 469.5 g/mol
InChI Key: CQKJJVZETFJYJP-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a useful research compound. Its molecular formula is C24H22F3N5O2 and its molecular weight is 469.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 469.17255945 g/mol and the complexity rating of the compound is 725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C16_{16}H16_{16}F3_{3}N5_{5}O2_{2}
  • CAS Number : 1245643-77-9
  • Molecular Weight : 385.32 g/mol

The structure features a piperidine ring linked to a quinazoline derivative via a triazole moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, studies indicate that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Activity

A study conducted on the antimicrobial properties of related compounds revealed:

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus32
This compoundEscherichia coli64

These findings suggest that the compound possesses moderate antibacterial activity.

Anti-inflammatory Activity

Research into the anti-inflammatory effects of similar triazole compounds indicated:

CompoundInflammatory ModelEffectiveness
Analogous Triazole CompoundCarrageenan-induced paw edema in ratsSignificant reduction in edema at doses of 10 mg/kg

While specific data for this compound is limited, related compounds show promise in reducing inflammation.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of compounds similar to this compound:

  • Study on Antimicrobial Efficacy : A comparative study highlighted the antimicrobial effects of various triazole derivatives against fungal and bacterial infections. The results indicated that modifications in the trifluoromethyl group significantly enhanced antimicrobial potency.
  • Anti-cancer Potential : Research has also explored the potential anti-cancer properties of quinazoline derivatives. In vitro studies demonstrated that certain derivatives could induce apoptosis in cancer cell lines through modulation of apoptotic pathways.

Properties

IUPAC Name

ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c1-2-34-23(33)16-8-6-12-31(14-16)21-18-10-3-4-11-19(18)32-22(28-21)20(29-30-32)15-7-5-9-17(13-15)24(25,26)27/h3-5,7,9-11,13,16H,2,6,8,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQKJJVZETFJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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